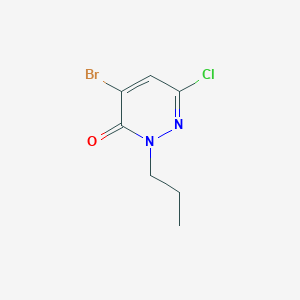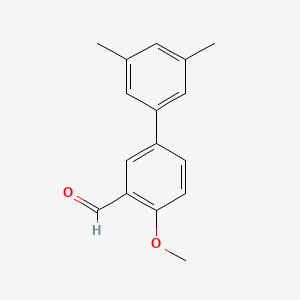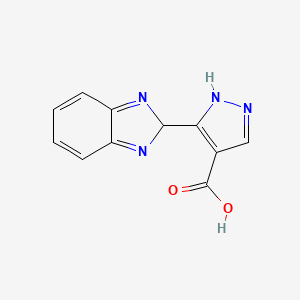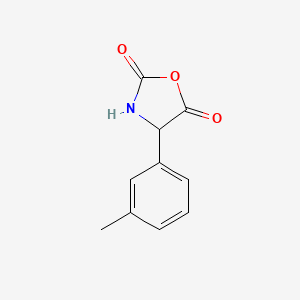![molecular formula C9H9NO3 B13723834 3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired benzoxazole derivative .
Another approach involves the use of isocyanides and 2-azidophenyloxyacrylates in a rhodium-catalyzed coupling-cyclization reaction. This method allows for the synthesis of N-substituted benzo[d]oxazol-2(3H)-ylidene amines and dihydrobenzo[d]oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydrobenzoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzoxazoles.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5-Methyl-6-hydroxybenzo[d]oxazol-2(3H)-one
- 4-Ethyl-5-hydroxybenzo[d]oxazol-2(3H)-one
- 3-Propyl-6-hydroxybenzo[d]oxazol-2(3H)-one
Uniqueness
3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the hydroxyl group at the 6-position provides distinct properties compared to other benzoxazole derivatives .
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-ethyl-6-hydroxy-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9NO3/c1-2-10-7-4-3-6(11)5-8(7)13-9(10)12/h3-5,11H,2H2,1H3 |
InChIキー |
DJZHMECRPAXJNZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)

![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)








![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
